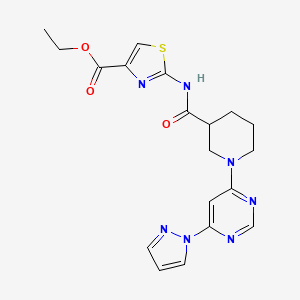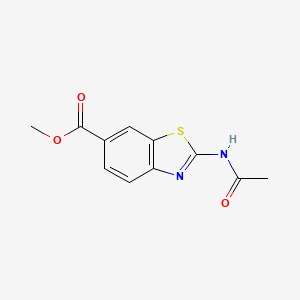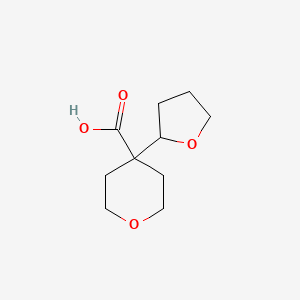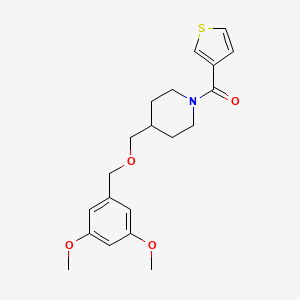![molecular formula C17H21NO3 B2621707 N-[1-(1-benzofuran-2-yl)propan-2-yl]oxane-4-carboxamide CAS No. 2034305-13-8](/img/structure/B2621707.png)
N-[1-(1-benzofuran-2-yl)propan-2-yl]oxane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(1-benzofuran-2-yl)propan-2-yl]oxane-4-carboxamide is a complex organic compound that features a benzofuran moiety linked to a propyl group and an oxane ring attached to a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]oxane-4-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran moiety. One common method is the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions to form the benzofuran ring. The propyl group can be introduced via a Friedel-Crafts alkylation reaction using propyl chloride and a Lewis acid catalyst such as aluminum chloride.
The oxane ring can be synthesized through the cyclization of a diol precursor under basic conditions. The final step involves the formation of the carboxamide group by reacting the oxane derivative with an appropriate amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(1-benzofuran-2-yl)propan-2-yl]oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2-carboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The propyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
Oxidation: Benzofuran-2-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
N-[1-(1-benzofuran-2-yl)propan-2-yl]oxane-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as improved stability and selectivity.
Mecanismo De Acción
The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The benzofuran moiety is known to interact with various biological targets, including enzymes involved in oxidative stress and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
1-(1-benzofuran-2-yl)propan-2-amine: Shares the benzofuran and propyl moieties but lacks the oxane and carboxamide groups.
2-(2-aminopropyl)benzofuran: Similar structure but with an amino group instead of the carboxamide.
5-phenyl-1-benzofuran-2-yl derivatives: Contains a benzofuran ring with different substituents.
Uniqueness
N-[1-(1-benzofuran-2-yl)propan-2-yl]oxane-4-carboxamide is unique due to the presence of the oxane ring and carboxamide group, which confer distinct chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-12(18-17(19)13-6-8-20-9-7-13)10-15-11-14-4-2-3-5-16(14)21-15/h2-5,11-13H,6-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZSRZNZNVMMTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-fluoro-N-[5-methoxy-2-(propan-2-yloxy)phenyl]pyridine-4-carboxamide](/img/structure/B2621624.png)
![2-[1-(4-phenylpiperazin-1-yl)ethylidene]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2621627.png)
![2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2621629.png)

![7-CHLORO-N-(3-ETHOXYPROPYL)-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2621632.png)
![4,5-Dimethyl-2-[[3-(trifluoromethyl)benzoyl]amino]thiophene-3-carboxamide](/img/structure/B2621634.png)
![2-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzene-1-sulfonamide](/img/structure/B2621635.png)
![methyl 3-{5-[(1E)-(methoxyimino)methyl]furan-2-yl}thiophene-2-carboxylate](/img/structure/B2621636.png)

![(4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone](/img/structure/B2621640.png)

![2-{[2-(4-FLUOROPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE](/img/structure/B2621645.png)
![2-[4-(2-Chloropropanoyl)piperazin-1-yl]-2-methylpropanamide](/img/structure/B2621646.png)

